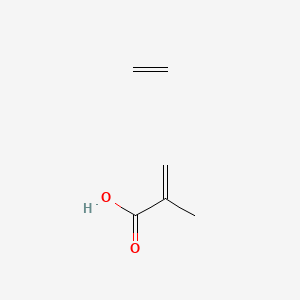

Ethene;2-methylprop-2-enoic acid

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Ethene;2-methylprop-2-enoic acid is a copolymer formed from the polymerization of 2-propenoic acid, 2-methyl- and ethene. This compound is known for its versatility and is used in various industrial applications due to its unique properties, such as flexibility, durability, and resistance to various chemicals.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The polymerization of 2-propenoic acid, 2-methyl- with ethene typically involves free radical polymerization. This process can be initiated using thermal or photochemical methods. The reaction is carried out in the presence of a radical initiator, such as benzoyl peroxide or azobisisobutyronitrile, under controlled temperature and pressure conditions.

Industrial Production Methods

In industrial settings, the polymerization process is often conducted in a continuous reactor system. The monomers are fed into the reactor along with the initiator, and the reaction is maintained at a specific temperature and pressure to ensure optimal polymerization. The resulting polymer is then purified and processed into the desired form, such as pellets or films.

Analyse Des Réactions Chimiques

Types of Reactions

Ethene;2-methylprop-2-enoic acid can undergo various chemical reactions, including:

Oxidation: The polymer can be oxidized using strong oxidizing agents, leading to the formation of carboxylic acid groups.

Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride, converting carboxylic acid groups to alcohols.

Substitution: The polymer can undergo substitution reactions where functional groups are replaced with other groups, such as halogens or alkyl groups.

Common Reagents and Conditions

Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Halogenation using chlorine or bromine in the presence of a catalyst.

Major Products

Oxidation: Formation of carboxylic acid groups.

Reduction: Formation of alcohol groups.

Substitution: Formation of halogenated or alkylated derivatives.

Applications De Recherche Scientifique

Scientific Research Applications

-

Material Science

- Adhesives and Coatings : Ethene; 2-methylprop-2-enoic acid is used in developing adhesives and coatings due to its excellent adhesion properties and flexibility. It is often copolymerized with other monomers to enhance performance characteristics.

- Composites : The compound is utilized in creating compatible composites that can be tailored for specific applications, such as automotive parts and construction materials.

-

Biomedical Applications

- Drug Delivery Systems : Research indicates that ethene; 2-methylprop-2-enoic acid can be used in controlled drug release systems. Its ability to form hydrogels allows for the encapsulation of therapeutic agents, providing sustained release profiles.

- Antimicrobial Properties : Studies show that when combined with metal ions like zinc, ethene; 2-methylprop-2-enoic acid exhibits significant antimicrobial activity, making it suitable for wound healing materials and medical devices.

-

Environmental Remediation

- Heavy Metal Absorption : Ethene; 2-methylprop-2-enoic acid has been investigated for its capacity to absorb heavy metals from contaminated water sources. Research demonstrates that polymerized forms can effectively bind lead and cadmium ions, indicating potential for environmental cleanup efforts.

Table 1: Applications of Ethene; 2-Methylprop-2-enoic Acid

| Application Area | Description |

|---|---|

| Material Science | Used in adhesives and composites for enhanced compatibility. |

| Biomedical | Investigated for drug delivery systems due to biocompatibility. |

| Environmental | Utilized in water purification processes for heavy metal absorption. |

| Personal Care Products | Incorporated into formulations for improved texture and stability. |

Table 2: Comparative Analysis of Ethene; 2-Methylprop-2-enoic Acid with Similar Compounds

| Compound | Key Features | Applications |

|---|---|---|

| Ethene; 2-Methylprop-2-enoic Acid | Excellent adhesion, flexibility, antimicrobial properties | Adhesives, drug delivery systems |

| Poly(ethylene) | High strength, low cost | Packaging, construction materials |

| Poly(chloroethene) | Chemical resistance, durability | Pipes, electrical insulation |

Case Studies

-

Antimicrobial Efficacy Study

- A study evaluated the antimicrobial effects of ethene; 2-methylprop-2-enoic acid combined with zinc against Staphylococcus aureus and Escherichia coli. Results showed a significant reduction in bacterial viability, suggesting potential applications in infection control within clinical settings.

-

Environmental Remediation Study

- Research explored the ability of polymerized ethene; 2-methylprop-2-enoic acid to absorb heavy metals from contaminated water. The study demonstrated effective binding of lead and cadmium ions, highlighting its utility in environmental cleanup initiatives.

Mécanisme D'action

The mechanism of action of Ethene;2-methylprop-2-enoic acid involves the interaction of its functional groups with various molecular targets. The carboxylic acid groups can form hydrogen bonds with other molecules, enhancing the polymer’s adhesive properties. Additionally, the polymer’s structure allows for flexibility and durability, making it suitable for various applications.

Comparaison Avec Des Composés Similaires

Similar Compounds

2-Propenoic acid, 2-methyl-, polymer with ethyl 2-propenoate: Similar in structure but with different monomer units, leading to variations in properties.

2-Propenoic acid, 2-methyl-, methyl ester, polymer with butyl 2-propenoate and ethenylbenzene: Contains additional monomer units, resulting in different mechanical and chemical properties.

2-Propenoic acid, 2-methyl-, 2-(dimethylamino)ethyl ester, polymer with ethene: Similar backbone structure but with different functional groups, affecting its reactivity and applications.

Uniqueness

Ethene;2-methylprop-2-enoic acid is unique due to its combination of flexibility, chemical resistance, and adhesive properties. These characteristics make it highly versatile and suitable for a wide range of applications in various fields.

Propriétés

Numéro CAS |

25053-53-6 |

|---|---|

Formule moléculaire |

C6H10O2 |

Poids moléculaire |

114.14 g/mol |

Nom IUPAC |

ethene;2-methylprop-2-enoic acid |

InChI |

InChI=1S/C4H6O2.C2H4/c1-3(2)4(5)6;1-2/h1H2,2H3,(H,5,6);1-2H2 |

Clé InChI |

XSMJZKTTXZAXHD-UHFFFAOYSA-N |

SMILES |

CC(=C)C(=O)O.C=C |

SMILES canonique |

CC(=C)C(=O)O.C=C |

Key on ui other cas no. |

25053-53-6 |

Origine du produit |

United States |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.